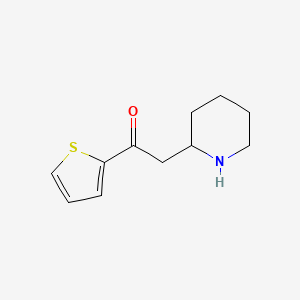
2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a piperidine ring and a thiophene ring connected by an ethanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of piperidine with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-2-yl)-1-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Piperidin-2-yl)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the electronic characteristics of the thiophene ring are advantageous.
Propiedades
Fórmula molecular |
C11H15NOS |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
2-piperidin-2-yl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C11H15NOS/c13-10(11-5-3-7-14-11)8-9-4-1-2-6-12-9/h3,5,7,9,12H,1-2,4,6,8H2 |
Clave InChI |
GBVOAAXTSJXOQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


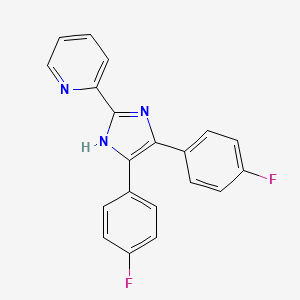
![2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)
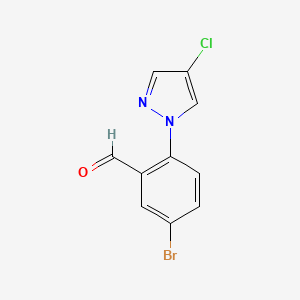
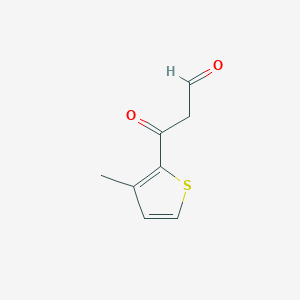
![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)
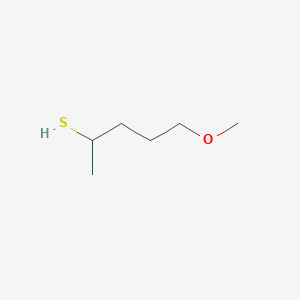
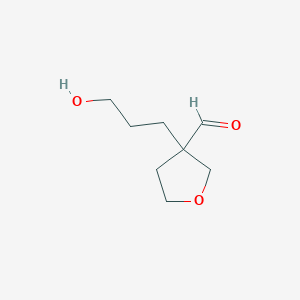
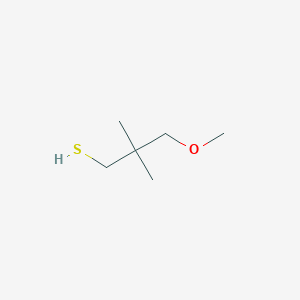
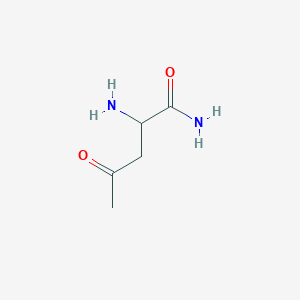
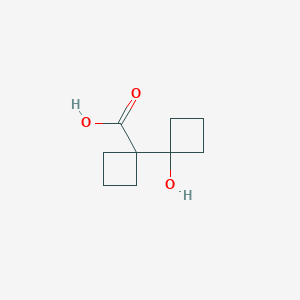

![N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)
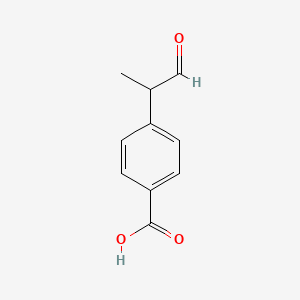
![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
